Enantiomeric Excess >99% Achievable via Chiral Purification of the Parent Diamine, a Metric Inaccessible to Racemic Mixtures
The parent (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, from which CAS 1330763-74-0 is derived by Boc protection, can be purified from a crude enantiomeric excess (ee) of 90–98% to >99.0% ee via dihydrohalide salt formation and recrystallization, with a total yield of up to 94.0% [1]. In contrast, the racemic cis mixture (CAS 186203-81-6) possesses an ee of 0% by definition and cannot be converted to enantioenriched material without an additional resolution step. The Boc derivative retains the stereochemical integrity of the parent diamine, as the Boc protection step does not involve the chiral centers [2].
| Evidence Dimension | Enantiomeric excess (ee) after purification |
|---|---|
| Target Compound Data | >99.0% ee (parent diamine; Boc derivative assumes identical ee) |
| Comparator Or Baseline | Racemic cis mixture (CAS 186203-81-6): 0% ee |
| Quantified Difference | >99% absolute ee difference |
| Conditions | Dihydrohalide salt formation and recrystallization as described in CN104277036A; Boc protection under standard conditions (Boc₂O, base) |
Why This Matters
Enantiomeric purity of the starting material directly determines the enantiomeric purity of the final drug substance; procurement of the stereodefined single enantiomer eliminates a downstream chiral resolution step and reduces the (R,R)-isomer impurity burden in moxifloxacin hydrochloride.
- [1] CN104277036A – Purification method for (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. State Intellectual Property Office of China. Published 2015. View Source
- [2] US20110137036A1 – Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. Justia Patents. Published 2011. View Source
